molecular formula C18H21ClO3 B4881065 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

Cat. No.: B4881065
M. Wt: 320.8 g/mol
InChI Key: OJKJDXWOCIMMMT-UHFFFAOYSA-N
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Description

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound with the molecular formula C20H25ClO4 It is a chlorinated aromatic ether, characterized by the presence of a chloro group, two ethoxy groups, and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol, which undergoes chlorination to introduce the chloro group.

    Etherification: The chlorinated intermediate is then subjected to etherification with 2-(2-ethoxyphenoxy)ethanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloro group and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
  • 1-chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane

Uniqueness

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-14(3)11-13(2)12-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJDXWOCIMMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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